5-Chloropyrazine-2-carboxylic acid

Descripción general

Descripción

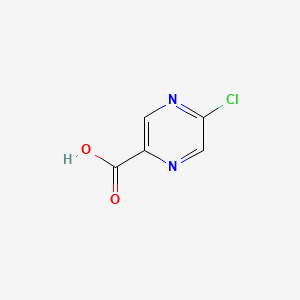

5-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Chloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 5-position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a suitable form for further applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under basic conditions.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products such as 5-aminopyrazine-2-carboxylic acid or 5-thiopyrazine-2-carboxylic acid can be formed.

Oxidation and Reduction Reactions: Products such as pyrazine-2-carboxylic acid derivatives with altered oxidation states can be obtained.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

5-Chloropyrazine-2-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in developing anti-inflammatory and anti-cancer drugs. The compound's structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study: Antimycobacterial Activity

Research has shown that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. For instance, compounds synthesized from this acid demonstrated minimum inhibitory concentrations (MIC) in the range of 1.56–6.25 µg/mL against M. tuberculosis and other mycobacterial strains, indicating strong potential for new antitubercular agents .

Agricultural Chemicals

Agrochemical Formulation:

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations are crucial for enhancing crop yield and protecting plants from pests and diseases.

Impact on Crop Protection:

The compound contributes to the development of effective agricultural products that are essential for sustainable farming practices. Its efficacy in controlling various agricultural pathogens has been documented, showcasing its importance in modern agrochemical research .

Material Science

Advanced Materials Development:

Researchers are exploring the potential of this compound in creating advanced materials, including polymers and coatings. These materials are designed to offer enhanced durability and resistance to environmental factors.

Properties and Applications:

The chemical properties of this compound allow it to be incorporated into various material formulations, leading to innovations in coatings that can withstand harsh conditions while maintaining performance .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding. This research aids scientists in understanding complex biological processes and developing new therapeutic strategies.

Example Research Findings:

Studies have indicated that derivatives of this compound can inhibit key enzymes involved in mycobacterial fatty acid synthesis, making them valuable candidates for further development as antimycobacterial agents .

Analytical Chemistry

Standardization in Chromatographic Techniques:

The compound is also used as a standard in chromatographic techniques, facilitating accurate analysis and quantification of related compounds within complex mixtures.

Importance in Research:

By serving as a reference material, this compound aids researchers in ensuring the reliability and reproducibility of analytical results across various studies .

Data Table Summary

Mecanismo De Acción

The mechanism of action of 5-chloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparación Con Compuestos Similares

- 5-Fluoropyrazine-2-carboxylic acid

- 5-Bromopyrazine-2-carboxylic acid

- 5-Iodopyrazine-2-carboxylic acid

Comparison: 5-Chloropyrazine-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its fluorine, bromine, or iodine counterparts. The chlorine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .

Actividad Biológica

5-Chloropyrazine-2-carboxylic acid (5-Cl-PCA) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including mycobacteria. This article provides a comprehensive overview of the biological activity of 5-Cl-PCA, focusing on its synthesis, antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid using thionyl chloride, which activates the carboxylic acid group for further reactions. The synthesis typically yields high purity and good yields, allowing for extensive biological evaluation.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of 5-Cl-PCA and its derivatives against Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial strains. The minimal inhibitory concentrations (MICs) of various derivatives have been determined, demonstrating promising results:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Cl-PCA | 6.25 | M. tuberculosis |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | M. tuberculosis |

| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | M. tuberculosis |

These findings indicate that certain derivatives exhibit comparable or superior activity to existing first-line antitubercular drugs like pyrazinamide (PZA) .

Antifungal Activity

In addition to its antimycobacterial properties, 5-Cl-PCA has shown sporadic antifungal activity. For instance, certain derivatives demonstrated effectiveness against Trichophyton mentagrophytes, a common fungal pathogen . However, the overall antifungal efficacy remains less pronounced compared to its antimycobacterial action.

Structure-Activity Relationships (SAR)

The biological activity of 5-Cl-PCA and its derivatives can be significantly influenced by structural modifications. Key observations include:

- Substituent Effects : The presence and nature of substituents on the pyrazine ring impact lipophilicity and consequently the biological activity. For example, compounds with higher lipophilicity often exhibited enhanced antimycobacterial activity .

- Chain Length : Variations in the alkylamino chain length attached to the pyrazine ring also affect potency, with optimal lengths identified through systematic evaluation .

Case Studies

- Evaluation Against Mycobacterium Strains : A study assessed a series of substituted N-benzylpyrazine-2-carboxamides derived from 5-Cl-PCA against multiple mycobacterial strains, revealing several candidates with MIC values in the low µg/mL range . These compounds were found to be effective against strains resistant to conventional treatments.

- Cytotoxicity Assessment : The cytotoxicity of various 5-Cl-PCA derivatives was evaluated using HepG2 cell lines, providing insights into their safety profiles alongside their therapeutic potentials. Most compounds exhibited low cytotoxicity, which is crucial for their development as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Chloropyrazine-2-carboxylic acid with high purity?

- Answer: A common approach involves chlorination of pyrazine precursors using reagents like N-chlorosuccinimide (NCS) under controlled conditions. For example, chlorination of 2,5-dimethylpyrazine followed by oxidation and hydrolysis yields the target compound . Key steps include:

- Chlorination: Reacting at 60–80°C in inert solvents (e.g., CCl₄) to minimize side reactions.

- Esterification: Protecting the carboxylic acid group via methyl ester formation to avoid interference in subsequent steps .

- Purification: Recrystallization from polar solvents (e.g., water or ethanol) ensures >95.0% purity, as verified by HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer:

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards, is critical for detecting impurities (<5%) .

- Structural Confirmation: Use FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve pyrazine ring protons and chlorine substitution patterns .

- Elemental Analysis: Validate molecular composition (C₅H₃ClN₂O₂) via combustion analysis, targeting <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers optimize chlorination reactions to minimize by-products like 3-chloro isomers?

- Answer:

- Regioselective Control: Use directing groups (e.g., methyl or carboxylate substituents) to favor chlorination at the 5-position. For instance, pre-functionalizing pyrazine with a methyl group enhances selectivity .

- Reaction Monitoring: Employ in-situ FT-IR or GC-MS to track intermediates and adjust reaction time/temperature dynamically .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. What strategies are effective for stabilizing reactive intermediates during synthesis?

- Answer:

- Intermediate Isolation: Methyl 5-chloropyrazine-2-carboxylate (CAS 33332-25-1) can be isolated as a stable intermediate, enabling stepwise purification before hydrolysis .

- Low-Temperature Storage: Store intermediates at –20°C in anhydrous conditions to prevent degradation .

- Protective Atmospheres: Use nitrogen or argon during sensitive steps (e.g., ester hydrolysis) to avoid oxidation .

Q. How does this compound perform in coordination chemistry applications?

- Answer:

- Ligand Design: The compound acts as a bidentate ligand, coordinating through the pyrazine nitrogen and carboxylate oxygen. For example, europium(III) complexes synthesized with this ligand exhibit luminescent properties suitable for optoelectronic studies .

- MOF Synthesis: React with lanthanide salts (e.g., Eu(NO₃)₃) in solvothermal conditions (120°C, 24 hr) to form porous frameworks .

- Stability Testing: Thermogravimetric analysis (TGA) confirms framework stability up to 250°C, critical for catalytic applications .

Q. Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Answer:

- Cross-Validation: Compare data across multiple sources (e.g., NIST Chemistry WebBook for reference spectra ).

- Recrystallization: Repurify commercial samples (>95% purity) to remove trace solvents, which may alter melting points .

- Instrument Calibration: Standardize DSC or melting point apparatus using certified reference materials (e.g., benzoic acid) .

Q. What safety protocols are critical when handling chlorinated pyrazine derivatives?

- Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Waste Management: Neutralize acidic by-products with sodium bicarbonate before disposal. Chlorinated waste must be segregated and treated by licensed facilities .

- Emergency Procedures: Maintain spill kits with activated carbon and ensure eyewash stations are accessible .

Q. Data Contradictions & Resolution

Q. Why do purity claims vary across commercial sources, and how can researchers verify them?

- Answer:

Propiedades

IUPAC Name |

5-chloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJOTWLLDJYKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189656 | |

| Record name | Pyrazinecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-80-1 | |

| Record name | 5-Chloro-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinecarboxylic acid, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036070801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinecarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.